molecular formula C20H18N2O5 B2807079 N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide CAS No. 1797702-84-1

N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide

Cat. No.: B2807079
CAS No.: 1797702-84-1
M. Wt: 366.373
InChI Key: DWCWMSYEKJMGTD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a type of aromatic system also known as a methylenedioxyphenyl group. This group is often found in biologically active molecules, including some pharmaceuticals . The compound also contains a spiro[isobenzofuran-1,4’-piperidine] group, which is a type of spirocyclic system. Spirocyclic compounds are also common in bioactive molecules and are often used in drug design .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic benzo[d][1,3]dioxol-5-yl group and the spirocyclic system. These features could potentially influence the compound’s physical and chemical properties, as well as its interactions with biological targets .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the aromatic and spirocyclic systems. The carbonyl group could potentially be involved in reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic and spirocyclic systems could potentially influence its solubility, stability, and other properties .

Scientific Research Applications

Sigma Receptor Ligands

Compounds related to N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide have been extensively studied for their affinity and selectivity towards sigma receptors. The N-substituent plays a crucial role in determining the affinity and selectivity for sigma 1 and sigma 2 binding sites. Research has shown that medium-sized N-substituents result in potent yet unselective compounds, while certain adjustments can enhance selectivity for sigma 2 over sigma 1 binding sites. Moreover, substituents in the benzene ring of the spiro[isobenzofuran-1,4'-piperidine] significantly affect affinity for these sites, with specific substitutions leading to high affinity for sigma 2 and low affinity for sigma 1 binding sites (Moltzen, Perregaard, & Meier, 1995).

Central Nervous System Agents

The potential of these compounds as central nervous system (CNS) agents has been explored through the synthesis of various derivatives. Early research aimed at synthesizing spiro[isobenzofuran-1,4'-piperidines] as potential CNS agents highlighted the importance of the aminoalkyl(aryl)isobenzofuran moiety, a common feature among antidepressants. Studies have identified compounds with marked inhibition of tetrabenazine-induced ptosis, an effect associated with antidepressants, suggesting some derivatives' potential as CNS agents (Bauer et al., 1976).

Pharmacological Studies

Further pharmacological investigations have expanded the understanding of these compounds' biological activities. For instance, N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1,4'-piperidine] demonstrated significant diuretic and antihypertensive activities in species-specific assays, underscoring their potential for treating cardiovascular conditions (Klioze & Novick, 1978).

Future Directions

Future research on this compound could involve further studies on its synthesis, characterization, and potential biological activity. It could also involve the design and synthesis of analogs with modified structural features .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c23-18-14-3-1-2-4-15(14)20(27-18)7-9-22(10-8-20)19(24)21-13-5-6-16-17(11-13)26-12-25-16/h1-6,11H,7-10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCWMSYEKJMGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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